molecular formula C22H16BrN3O6 B269706 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

Cat. No. B269706
M. Wt: 498.3 g/mol
InChI Key: RQLCJHLQXXBYOD-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate, also known as BPCMC, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is also stable under various conditions, including high temperature and pH. However, 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate. One area of research could be the development of 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate analogs with improved properties, such as increased potency and selectivity. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and anticancer properties of 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate. Further research could also explore the potential therapeutic applications of 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate in various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methoxy-4-nitrophenol with sodium methoxide to form 2-methoxy-4-methoxyphenol. The second step involves the reaction of 2-methoxy-4-methoxyphenol with 3,4-methylenedioxybenzaldehyde to form 2-methoxy-4-{2-[(3,4-methylenedioxyphenyl)methylidene]hydrazinyl}phenol. The third step involves the reaction of 2-methoxy-4-{2-[(3,4-methylenedioxyphenyl)methylidene]hydrazinyl}phenol with 5-bromo-3-pyridinecarboxylic acid to form 4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenol. The final step involves the reaction of 4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenol with 1,3-benzodioxole-5-carboxylic acid to form 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate.

Scientific Research Applications

4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate can inhibit the growth of certain cancer cells, including breast cancer and colon cancer cells. 4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage to neurons.

properties

Product Name

4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C22H16BrN3O6/c1-29-19-6-13(9-25-26-21(27)15-7-16(23)11-24-10-15)2-4-18(19)32-22(28)14-3-5-17-20(8-14)31-12-30-17/h2-11H,12H2,1H3,(H,26,27)/b25-9+

InChI Key

RQLCJHLQXXBYOD-YCPBAFNGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC4=C(C=C3)OCO4

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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